methyl 2-{[(E)-(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]amino}benzoate
Description
Methyl 2-{[(E)-(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]amino}benzoate is a thiazolidinone derivative characterized by a central 4-oxo-2-thioxothiazolidine ring substituted at position 3 with a phenyl group and at position 5 with an (E)-configured benzylidene moiety. The compound is further functionalized with a methyl benzoate group via an amino linkage. This structure imparts unique electronic and steric properties, making it a candidate for pharmacological studies, particularly in antimicrobial and anticancer research. Its synthesis typically involves condensation reactions between thiazolidinone precursors and aldehydes or amines under catalytic conditions .
Properties
Molecular Formula |
C18H14N2O3S2 |
|---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
methyl 2-[(4-hydroxy-3-phenyl-2-sulfanylidene-1,3-thiazol-5-yl)methylideneamino]benzoate |
InChI |
InChI=1S/C18H14N2O3S2/c1-23-17(22)13-9-5-6-10-14(13)19-11-15-16(21)20(18(24)25-15)12-7-3-2-4-8-12/h2-11,21H,1H3 |
InChI Key |
LZIOQLWZDOQXAE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1N=CC2=C(N(C(=S)S2)C3=CC=CC=C3)O |
Origin of Product |
United States |
Preparation Methods
Conventional Heating
A mixture of 3-phenyl-2-thioxo-1,3-thiazolidin-4-one (1.0 mmol), methyl 2-aminobenzoate (1.2 mmol), and piperidine (0.1 eq) in glacial acetic acid is refluxed for 8–12 hours. The reaction is monitored by TLC (hexane:ethyl acetate = 3:1), and the product is isolated via recrystallization from ethanol (yield: 68–72%).
Microwave-Assisted Synthesis
Microwave irradiation (150 W, 120°C) in a monomode reactor reduces reaction time to 20 minutes with comparable yields (75–80%). Sodium acetate (1 eq) in acetic acid enhances regioselectivity, favoring the (E)-isomer due to thermodynamic control.
Comparative Table: Conventional vs. Microwave Methods
| Parameter | Conventional | Microwave |
|---|---|---|
| Time | 8–12 h | 20 min |
| Yield | 68–72% | 75–80% |
| (E)/(Z) Selectivity | 85:15 | 95:5 |
| Energy Consumption | High | Low |
Esterification and Functionalization
The methyl ester group is introduced either:
-
Pre-condensation : Using pre-formed methyl 2-aminobenzoate, as described above.
-
Post-condensation : Treating the carboxylic acid intermediate (obtained via hydrolysis of the nitrile group) with methanol and H₂SO₄ (cat.) under reflux.
Critical Considerations :
-
Pre-condensation avoids side reactions but requires anhydrous conditions.
-
Post-condensation allows modular synthesis but risks thiazolidinone ring degradation under acidic conditions.
Stereochemical Control and Characterization
The (E)-configuration is confirmed via:
-
¹H NMR : Coupling constants (J = 12–14 Hz) between the exocyclic double bond protons.
-
X-ray crystallography : Dihedral angles > 150° between the thiazolidinone and benzoate planes.
-
IR spectroscopy : Stretching vibrations at 1695 cm⁻¹ (C=O), 1240 cm⁻¹ (C=S), and 1710 cm⁻¹ (ester C=O).
Table: Key Spectral Data
| Technique | Diagnostic Signal | Interpretation |
|---|---|---|
| ¹H NMR | δ 8.21 (s, 1H, CH=N) | Exocyclic imine proton |
| ¹³C NMR | δ 192.4 (C=O), δ 178.9 (C=S) | Thiazolidinone carbonyls |
| HRMS | [M+H]⁺ m/z 397.0521 (calc. 397.0518) | Molecular ion confirmation |
Optimization Strategies
Solvent Selection
Catalysis
Purification
-
Recrystallization : Ethanol/water (4:1) achieves >98% purity.
-
Column chromatography : Silica gel with hexane:ethyl acetate (7:3) resolves (E)/(Z) isomers.
Scalability and Industrial Relevance
Bench-scale synthesis (100 g) uses continuous flow reactors to maintain temperature control and reduce reaction time to 30 minutes. Key challenges include:
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[(E)-(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]amino}benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidine ring to a thiazolidine-2-thione.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, leading to various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like halogens for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce halogenated derivatives .
Scientific Research Applications
Methyl 2-{[(E)-(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]amino}benzoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme interactions and protein binding.
Medicine: Due to its potential pharmacological properties, it is investigated for its use in developing new drugs, particularly those targeting specific enzymes or receptors.
Mechanism of Action
The mechanism by which methyl 2-{[(E)-(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]amino}benzoate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The thiazolidine ring and phenyl group allow the compound to fit into specific binding sites, modulating the activity of the target molecules. This interaction can lead to changes in cellular pathways and biological responses .
Comparison with Similar Compounds
Pharmacological and Physicochemical Properties
- Antimicrobial Activity: Rhodanine derivatives like D4 and phenyl benzoate analogs exhibit notable antimicrobial effects, suggesting the target compound’s phenyl and thioxo groups could enhance similar activity.
- Anticancer Potential: Thiazol-4-one derivatives with nitrobenzylidene substituents () show anticancer activity, implying the target’s benzylidene moiety may confer comparable efficacy.
- Solubility and Bioavailability: The diethylaminoethyl group in D4 improves solubility, whereas the target’s methyl benzoate may enhance membrane permeability due to moderate lipophilicity.
Crystallographic and Analytical Data
Crystallographic tools like SHELX and ORTEP are critical for confirming the (E)-configuration and planar geometry of the benzylidene group in the target compound. For example, analogs in were validated via NMR and X-ray diffraction, ensuring structural fidelity for activity comparisons.
Biological Activity
Methyl 2-{[(E)-(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]amino}benzoate is a compound of interest in medicinal chemistry due to its structural features that may confer various biological activities. This article explores the biological activity of this compound, focusing on its potential anticancer, antimicrobial, and anti-inflammatory properties.
Structural Overview
The compound features a thiazolidin ring, which is known for its biological significance. Thiazolidin derivatives often exhibit a range of pharmacological activities, including anticancer and antimicrobial effects. The presence of the benzoate moiety further enhances its potential for biological interaction.
Anticancer Activity
Recent studies have shown that thiazolidin derivatives can exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have been evaluated for their antiproliferative activity:
| Compound Type | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Thiazolidin Derivative | K562 (Leukemia) | 8.5 - 14.9 | |
| Thiazolidin Derivative | HeLa (Cervical) | 8.9 - 15.1 | |
| Thiazolidin Derivative | MDA-MB-361 (Breast) | 12.7 - 25.6 |
These findings suggest that similar compounds could potentially induce apoptosis in cancer cells through both extrinsic and intrinsic pathways, as observed in other thiazolidine derivatives.
Antimicrobial Activity
The antimicrobial properties of thiazolidin compounds have also been documented. For instance, a study indicated that certain thiazolidin derivatives exhibited significant antibacterial activity against Gram-positive bacteria. The mechanism of action is likely related to the disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anti-inflammatory Effects
In addition to anticancer and antimicrobial activities, thiazolidin derivatives have been investigated for their anti-inflammatory properties. Research indicates that these compounds can reduce levels of reactive oxygen species (ROS) and nitric oxide (NO) in macrophage cultures, suggesting a potential role in mitigating inflammatory responses.
Case Studies
- Anticancer Efficacy : A study evaluated the cytotoxic effects of various thiazolidine derivatives on human cancer cell lines. The results indicated that specific compounds exhibited IC50 values lower than conventional chemotherapeutics like cisplatin, demonstrating their potential as effective anticancer agents.
- Antimicrobial Screening : Another investigation focused on the antibacterial activity of synthesized thiazolidine derivatives against common pathogens. The results showed promising activity, particularly against Staphylococcus aureus and Escherichia coli.
- Mechanistic Insights : A detailed mechanistic study revealed that certain thiazolidine derivatives induced apoptosis through mitochondrial pathways, highlighting their potential as targeted therapies in cancer treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
